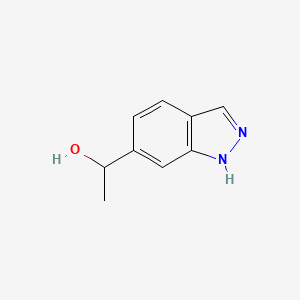

1-(1H-Indazol-6-yl)ethanol

Description

Overview of Indazole Derivatives in Chemical and Medicinal Chemistry

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. researchgate.net This core structure is found in a multitude of synthetic compounds with a wide array of biological activities. nih.govexlibrisgroup.comnih.gov

The discovery of the indazole ring system is credited to Emil Fischer. jmchemsci.comresearchgate.net Early research focused on understanding the fundamental chemical properties and reactivity of this heterocyclic system. researchgate.net A key characteristic of indazole is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govjmchemsci.comaustinpublishinggroup.com The study of these tautomeric equilibria has been a significant area of investigation from both theoretical and synthetic perspectives. austinpublishinggroup.com Over the decades, the development of various synthetic methodologies has been crucial for accessing a wide range of substituted indazole derivatives. austinpublishinggroup.comingentaconnect.combenthamdirect.com

The indazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.netnih.govexlibrisgroup.comnih.govaustinpublishinggroup.com These activities include anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. researchgate.netnih.govmdpi.commdpi.com The versatility of the indazole ring allows for the introduction of various functional groups, leading to the development of numerous therapeutic agents. nih.govexlibrisgroup.comnih.gov Several indazole-based drugs are commercially available, such as Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor. nih.govrsc.org The indazole core is a key component in many protein kinase inhibitors used in cancer therapy. rsc.org

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound | Biological Activity |

|---|---|

| Niraparib | Anticancer nih.gov |

| Pazopanib | Tyrosine kinase inhibitor nih.govrsc.org |

| Axitinib | Anticancer rsc.org |

| Entrectinib | Anaplastic lymphoma kinase (ALK) inhibitor nih.gov |

| Benzydamine | Anti-inflammatory pnrjournal.com |

| Granisetron | 5-HT3 receptor antagonist pnrjournal.com |

Historical Context and Early Research on Indazoles

Research Rationale and Scope for 1-(1H-Indazol-6-yl)ethanol

While the broader class of indazole derivatives has been extensively studied, specific derivatives like this compound offer unique opportunities for focused research.

The synthesis and application of chiral alcohols are of significant interest in the pharmaceutical industry, as chirality is often a key determinant of a drug's efficacy and safety. researchgate.net While methods for the synthesis of various chiral alcohols are well-established, there is an ongoing need for efficient and stereoselective routes to novel chiral building blocks. nih.govacs.orgacs.org The compound this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. The development of stereoselective synthetic methods, particularly biocatalytic approaches using enzymes like ketoreductases, for the production of enantiomerically pure (R)- or (S)-1-(1H-Indazol-6-yl)ethanol presents a significant research opportunity. nih.govacs.org Such chiral intermediates could be valuable for the synthesis of new, more potent, and selective biologically active molecules.

The precursor ketone, 1-(1H-Indazol-6-yl)ethanone, is commercially available and serves as a logical starting point for the synthesis of this compound. sigmaaldrich.comnih.govcymitquimica.comepa.govambeed.com The reduction of this ketone to the corresponding alcohol is a key chemical transformation. Investigating various reduction methods, including chemical and enzymatic approaches, to control the stereochemistry of the resulting alcohol is a clear research avenue.

Based on the identified research gaps, a focused academic research project on this compound would have the following aims and objectives:

Aim: To develop efficient and stereoselective synthetic routes to enantiomerically pure this compound and to explore its potential as a chiral building block in the synthesis of novel indazole derivatives.

Objectives:

Synthesis of Racemic this compound: To establish a reliable and scalable method for the synthesis of racemic this compound via the reduction of 1-(1H-Indazol-6-yl)ethanone.

Stereoselective Synthesis of this compound: To investigate and optimize both chemical and biocatalytic methods for the asymmetric reduction of 1-(1H-Indazol-6-yl)ethanone to produce enantiomerically enriched (R)- and (S)-1-(1H-Indazol-6-yl)ethanol. This would involve screening a variety of chiral catalysts and enzymes (e.g., ketoreductases).

Characterization of Novel Compounds: To fully characterize all synthesized compounds, including the racemic and chiral forms of this compound and any new derivatives, using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and to determine the enantiomeric excess of the chiral products.

Exploration of Synthetic Utility: To demonstrate the utility of the enantiomerically pure this compound as a chiral building block by using it in the synthesis of a small library of novel indazole derivatives. This could involve reactions such as etherification, esterification, or substitution of the hydroxyl group.

This focused research program would contribute to the fields of organic synthesis, biocatalysis, and medicinal chemistry by providing new tools and building blocks for the development of potentially valuable indazole-based compounds.

Properties

IUPAC Name |

1-(1H-indazol-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEDKZAFQMMHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738969 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181820-44-0 | |

| Record name | 1-(1H-Indazol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization in 1- 1h-indazol-6-yl Ethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. msaltd.co.uk For 1-(1H-Indazol-6-yl)ethanol, a combination of ¹H, ¹³C, and multinuclear NMR experiments provides a complete picture of the molecule's structure.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. wikipedia.org In this compound, the ¹H NMR spectrum provides characteristic signals for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons, while spin-spin coupling provides information about adjacent protons. wikipedia.orgwashington.edu

The structure of this compound contains several distinct proton signals:

Indazole Ring Protons: The protons on the indazole ring (H3, H4, H5, and H7) typically appear in the aromatic region of the spectrum. Their specific shifts and coupling patterns are key to confirming the 6-substitution pattern.

Ethanol Moiety Protons: The ethanol side chain gives rise to a quartet for the methine proton (-CH) due to coupling with the three methyl protons, and a doublet for the methyl protons (-CH₃) from coupling to the single methine proton. The hydroxyl (-OH) proton often appears as a broad singlet, and its position can be concentration and solvent dependent.

Indazole NH Proton: The N-H proton of the indazole ring is also typically observed as a broad singlet at a downfield chemical shift.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Multiplicity | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Indazole N-H | Singlet (broad) | Downfield (>10 ppm) | Exchangeable with D₂O; shift is solvent dependent. |

| Indazole C3-H | Singlet or narrow triplet | ~8.0 ppm | Position depends on coupling to N-H. |

| Indazole Aromatic (H4, H5, H7) | Multiplets/Doublets | 6.5 - 8.0 ppm | Specific shifts and J-couplings confirm substitution. |

| Methine (-CHOH) | Quartet (q) | ~4.5 - 5.5 ppm | Coupled to the -CH₃ group. |

| Hydroxyl (-OH) | Singlet (broad) | Variable | Exchangeable with D₂O; shift depends on solvent, concentration, and temperature. |

Note: Expected chemical shifts are estimates based on general principles and data for analogous structures. Actual values depend on the solvent and experimental conditions. wikipedia.orgmagritek.com

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to analyze the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound produces a distinct signal in the spectrum, providing direct evidence of the carbon skeleton. chemicalbook.com The molecule contains nine carbon atoms in unique chemical environments, and therefore, nine distinct peaks are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their bonding and electronic environment:

Indazole Ring Carbons: The carbons of the bicyclic indazole system resonate in the aromatic region (~110-140 ppm). The carbons bonded to nitrogen (C3, C7a, and C3a) have characteristic shifts that help confirm the indazole structure.

Ethanol Moiety Carbons: The carbinol carbon (-CHOH) is shifted downfield due to the attached electronegative oxygen atom, while the methyl carbon (-CH₃) appears at a higher field in the aliphatic region of the spectrum. chemicalbook.com

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| Indazole C3 | 130 - 135 ppm | Aromatic CH carbon. |

| Indazole C3a | 120 - 125 ppm | Aromatic quaternary carbon (bridgehead). |

| Indazole C4 | 115 - 125 ppm | Aromatic CH carbon. |

| Indazole C5 | 110 - 120 ppm | Aromatic CH carbon. |

| Indazole C6 | 135 - 145 ppm | Aromatic quaternary carbon, attached to the ethanol group. |

| Indazole C7 | 105 - 115 ppm | Aromatic CH carbon. |

| Indazole C7a | 138 - 142 ppm | Aromatic quaternary carbon (bridgehead). |

| Methine (-CHOH) | 60 - 70 ppm | Aliphatic carbon bonded to oxygen. |

Note: Expected chemical shifts are estimates based on general principles and data for analogous structures. Actual values depend on the solvent and experimental conditions. chemicalbook.commeasurlabs.comjmchemsci.com

For heterocyclic compounds like indazole derivatives, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. nih.gov Although less sensitive than ¹H NMR, ¹⁵N NMR is a powerful tool for distinguishing between the N-1 and N-2 tautomers of the indazole ring, as the nitrogen chemical shifts are highly sensitive to their position and bonding environment. nih.gov In the case of this compound, ¹⁵N NMR would confirm the N-1 substitution pattern.

The experimental determination of ¹⁵N NMR chemical shifts can be supported by theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, which provides a sound basis for spectral assignments. mdpi.com This technique is particularly valuable in complex structural problems involving nitrogen heterocycles.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. washington.edunih.gov It is a highly sensitive method used to confirm the identity of synthesized compounds. cam.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. google.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₀N₂O.

The theoretical exact mass of the neutral molecule is calculated from the sum of the masses of its most abundant isotopes. The experimentally determined value for the protonated molecule, [M+H]⁺, would be compared to the calculated value to validate the compound's identity.

Table 3: Calculated Exact Masses for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₉H₁₀N₂O | 162.0793 |

| Protonated Molecule [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 |

Note: These are theoretically calculated values.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of moderately polar and thermally labile molecules. google.com Given the presence of hydroxyl and indazole groups, this compound is well-suited for ESI analysis. This method typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it straightforward to determine the molecular weight of the analyte. The resulting ion is then passed to the mass analyzer (e.g., Time-of-Flight or Quadrupole) for m/z determination. When combined with a high-resolution analyzer (ESI-HRMS), this technique provides both the molecular weight and the elemental composition. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for determining the molecular weight of non-volatile and thermally unstable compounds, such as many indazole derivatives. wikipedia.orgcreative-proteomics.com In this method, the sample is dissolved in a non-volatile liquid matrix, like glycerol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgumd.edu This process generates ions from the analyte molecules with minimal fragmentation, primarily producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.orgrsc.org

The resulting mass spectrum provides the molecular weight of the compound, a crucial piece of data for confirming its identity. For instance, FAB-MS has been successfully employed in the structural analysis of various complex organic molecules, including peptides, carbohydrates, and organometallic compounds. creative-proteomics.comtaylorandfrancis.com The technique's ability to produce intact molecular ions makes it a valuable tool in the characterization of novel indazole derivatives synthesized in research settings. taylorandfrancis.com

| FAB-MS Parameter | Description | Typical Application in Indazole Research |

| Ionization Method | Bombardment with high-energy neutral atoms (e.g., Ar, Xe) | Minimizes fragmentation, yielding clear molecular ion peaks for molecular weight determination. wikipedia.orgrsc.org |

| Matrix | Non-volatile liquid (e.g., glycerol, 3-nitrobenzyl alcohol) | Dissolves and protects the analyte, facilitating ionization. wikipedia.orgumd.edu |

| Primary Ions Observed | [M+H]⁺ (protonated molecule), [M-H]⁻ (deprotonated molecule) | Confirms the molecular weight of the synthesized indazole compound. wikipedia.orgrsc.org |

| Sample Type | Non-volatile, thermally labile compounds | Suitable for many indazole derivatives which may decompose under other ionization methods. creative-proteomics.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. megalecture.comstudymind.co.uk When a compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. megalecture.com An IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation, revealing characteristic absorption bands for different functional groups. megalecture.com

For "this compound," IR spectroscopy would be expected to show distinct absorption bands corresponding to its key functional groups. The hydroxyl (-OH) group of the ethanol substituent would produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orglibretexts.org The N-H stretch of the indazole ring typically appears in a similar region, often as a sharper peak. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the indazole ring system appear in the 1450-1600 cm⁻¹ region. vscht.cz The C-O stretching of the alcohol would be visible in the 1050-1260 cm⁻¹ range. libretexts.org The specific positions and shapes of these bands provide a molecular fingerprint, confirming the presence of these functional groups. studymind.co.uk

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3200-3600 (broad, strong) | Stretching libretexts.orglibretexts.org |

| N-H (Indazole) | ~3300 (medium) | Stretching |

| C-H (Aromatic) | 3000-3100 (variable) | Stretching vscht.cz |

| C-H (Aliphatic) | 2850-2960 (strong) | Stretching libretexts.org |

| C=C (Aromatic) | 1450-1600 (medium to weak) | Stretching vscht.cz |

| C-O (Alcohol) | 1050-1260 (strong) | Stretching libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. iucr.orgnih.gov

Numerous studies have utilized X-ray crystallography to elucidate the structures of various indazole derivatives. iucr.orgmdpi.com These analyses consistently show that the indazole ring system is essentially planar. iucr.orgnih.goviucr.org For example, in the structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the indazole moiety is nearly perfectly planar, with a maximum deviation of only 0.007 Å. nih.gov Similarly, in 1-(6-Nitro-1H-indazol-1-yl)ethanone, the indazole ring is planar to within 0.0093 Å. iucr.org This planarity is a key feature of the indazole core. Substituents on the ring, such as the ethanol group in "this compound," will have their precise positions and orientations relative to this planar ring system determined.

X-ray crystallography also reveals the non-covalent interactions that govern how molecules pack together in a crystal lattice. For indazole derivatives, hydrogen bonding and π-stacking are the predominant intermolecular forces. iucr.org

Hydrogen Bonding: The presence of N-H and O-H groups in "this compound" makes it an excellent candidate for forming strong hydrogen bonds. In the crystal structures of related compounds, N-H···O, O-H···N, and C-H···O hydrogen bonds are commonly observed, often linking molecules into dimers, chains, or more complex networks. iucr.orgnih.govacs.org For instance, the crystal structure of (1H-indazol-1-yl)methanol derivatives shows the formation of dimers through intermolecular O-H···N hydrogen bonds. acs.org These interactions are critical in stabilizing the crystal packing.

| Interaction Type | Description | Examples in Indazole Derivatives | Typical Distances |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. | N-H···O, O-H···N, C-H···O iucr.orgnih.govacs.org | Varies based on atoms involved. |

| π-Stacking | A non-covalent interaction between aromatic rings. | Slipped or offset stacking of indazole rings. | Centroid-centroid distance: 3.4 - 4.0 Å nih.govmdpi.com |

Crystal Structure Analysis of Indazole Derivatives

Other Analytical Methods

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. mdpi.com The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For newly synthesized compounds like "this compound" (C₉H₁₀N₂O), elemental analysis serves as a crucial checkpoint to confirm that the correct product has been obtained and is free from significant impurities. mdpi.com

Melting Point Determination

Melting point analysis is a fundamental technique used to characterize a solid crystalline compound and obtain a preliminary indication of its purity. A sharp melting range typically suggests a pure substance, whereas a broad and depressed range often indicates the presence of impurities. While specific melting point data for this compound is not detailed in the surveyed literature, data for structurally related indazole compounds provide a contextual reference. For instance, a series of novel Donor-π-Acceptor (D-π-A) chromophores incorporating an indazole moiety exhibit melting temperatures ranging from 136 to 198 °C. researchgate.net Another complex Schiff-base derivative containing two indazole units was reported to have a melting point of 163–165 °C. researchgate.netmdpi.com

| Compound | Reported Melting Point (°C) |

| Novel Donor-π-Acceptor (D-π-A) indazole-based chromophores | 136 - 198 |

| N¹-((1H-Indazol-5-yl)methylene)-N²-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine (L) | 163 - 165 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool in synthetic organic chemistry, widely employed to monitor the progress of reactions involving indazole derivatives. doi.orgnih.gov This technique allows for the rapid, qualitative assessment of a reaction mixture by separating its components on a stationary phase, typically silica gel. In the synthesis of indazole-containing compounds, TLC is used to track the consumption of starting materials and the formation of the desired product. nih.gov Researchers often use silica gel plates with a fluorescent indicator (F-254) to visualize the separated spots under UV light. nih.gov While specific retention factor (Rf) values and solvent systems for this compound are not explicitly documented in the available research, the general methodology is consistently applied in the synthesis of related structures, such as in the preparation of N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a definitive method for determining the purity of synthesized indazole compounds. This technique provides high-resolution separation, allowing for the accurate quantification of the target compound and any impurities. In the context of indazole chemistry, HPLC is frequently cited as the standard for purity verification. For example, the related compound 6-Acetyl-1H-indazole is commercially available with a specified purity of ≥ 98%, as determined by HPLC. chemimpex.comchemscene.com Similarly, the development of analytical methods for drugs containing the indazole scaffold, such as Pazopanib, relies on HPLC to identify and control for potential impurities. researchgate.net

| Compound | Purity Specification (by HPLC) |

| 6-Acetyl-1H-indazole | ≥ 98% |

| 1-(2H-indazol-6-yl)ethan-1-ol | ≥ 98% |

UV-VIS Spectroscopy for Absorption Maxima

UV-Visible (UV-VIS) spectroscopy is utilized to investigate the electronic properties of molecules containing chromophores, such as the indazole ring system. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum, particularly the wavelength of maximum absorption (λmax), is characteristic of a compound's structure. For a complex Schiff-base derivative (L) incorporating two indazole units, UV-VIS analysis in chloroform revealed two distinct absorption maxima at 275 nm and 324 nm. researchgate.netmdpi.com Another study on a series of indazole-based chromophores in ethanol also reported absorption bands in the UV-VIS spectrum. researchgate.net These values are indicative of the π → π* electronic transitions within the aromatic system of the indazole core and any conjugated substituents.

| Compound | Solvent | Absorption Maxima (λmax) (nm) |

| N¹-((1H-Indazol-5-yl)methylene)-N²-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine (L) | Chloroform | 275, 324 |

| Various Donor-π-Acceptor indazole-based chromophores | Ethanol | ~350-400 |

Structure-activity Relationship Sar Studies of 1- 1h-indazol-6-yl Ethanol Derivatives

Investigation of Substituent Effects on Biological Activity

The biological activity of indazole derivatives can be finely tuned by altering the substituents on both the indazole ring and its appended side chains. longdom.orgnih.gov These modifications influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets. longdom.org

Functionalization of the bicyclic indazole core is a primary strategy for modulating pharmacological activity. samipubco.comnih.gov The position and electronic nature of substituents can dictate the compound's efficacy and target specificity. longdom.orgontosight.ai

The introduction of various functional groups onto the indazole ring has been shown to have a profound impact on biological activity, particularly in the context of anticancer and antimicrobial applications. longdom.orgontosight.ailongdom.org

Nitro groups, for instance, have been demonstrated to significantly enhance anticancer potency. longdom.orglongdom.org SAR studies revealed that a nitro (NO₂) substitution at the 2-position of the indazole ring led to notable anticancer activity. longdom.orglongdom.org Conversely, moving the nitro group to the para-position resulted in a decrease in this activity. longdom.org In one series of compounds, a derivative featuring a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring emerged as a particularly potent agent against A549 and MCF7 cancer cell lines. longdom.orglongdom.org Other studies on 6-nitro-1H-indazole derivatives have explored their potential as antileishmanial and antimicrobial agents, with activity varying based on other substitutions on the molecule. scielo.brtandfonline.com

Halogen substituents also play a critical role in modulating the activity of indazole derivatives. ontosight.ai Bromo and fluoro substitutions have been shown to influence anticancer and antioxidant activities. longdom.orglongdom.org Specifically, a 4-fluoro substitution on the indazole ring was found to contribute to enhanced anticancer efficacy. longdom.orglongdom.org In the development of Polo-like kinase 4 (PLK4) inhibitors, N-(1H-indazol-6-yl)benzenesulfonamide was used as a core structure, where substitutions on the indazole ring were critical for activity. nih.gov Similarly, for CCR4 antagonists, small groups were tolerated at the C5, C6, and C7 positions, with C6-substituted analogues being preferred. acs.org The introduction of a 4-fluorobenzyl group at the 6-amino position of 1H-indazole resulted in a compound with significant cytotoxicity against colorectal cancer cells.

Alkyl and alkoxy groups are also key modulators of biological effects. Ethoxy substitutions have been shown to enhance anticancer potency, especially when paired with other groups like nitro substituents. longdom.orglongdom.org A methoxy group at the 4-position, combined with an ethoxy group at the 6-position, also produced a compound with strong anticancer activity. longdom.org In a series of PLK4 inhibitors, a methyl substituent on an attached benzene ring was found to be the most active among various alkyl substituents. nih.gov

Table 1: Effect of Substituents on the Indazole Ring on Biological Activity

| Substituent | Position | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Nitro (NO₂) | 2 | Enhanced anticancer activity | longdom.org, longdom.org |

| Nitro (NO₂) | para (4) | Decreased anticancer activity compared to 2-position | longdom.org |

| Ethoxy | 6 | Enhanced anticancer potency | longdom.org, longdom.org |

| Fluoro | 4 | Enhanced anticancer efficacy | longdom.org, longdom.org |

| Bromo | various | Diverse effects on anticancer and antioxidant activities | longdom.org |

| Methoxy | 4 | Potent anticancer activity (with 6-ethoxy) | longdom.org |

| Methyl | N/A | Highest activity among alkyl groups in a PLK4 inhibitor series | nih.gov |

| 4-Fluorobenzyl | 6-amino | Significant cytotoxicity in colorectal cancer cells |

Chirality is a critical factor in drug design, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and pharmacological profiles. nih.gov In the context of indazole derivatives, the presence and configuration of chiral centers can significantly influence their interaction with protein targets. ebi.ac.uk

For example, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives developed as 5-HT2C receptor agonists, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) was identified as having high agonistic activity and selectivity. ebi.ac.uk This highlights the importance of stereochemistry in the side chain attached to the indazole nitrogen. The synthesis of specifically chiral spiro[cyclopropane-1,3'-indolin]-2'-ones containing a 1H-indazol-6-yl moiety also underscores the focus on stereochemically pure compounds in drug development. google.com The chirality of drugs is a significant topic, as the spatial arrangement of atoms dictated by a chiral center is fundamental to molecular recognition at a receptor binding site. nih.gov

The side chain at the 6-position of the indazole ring, in this case, an ethanol group, is a key site for modification to improve biological activity. While specific studies focusing exclusively on modifying the 1-(1H-Indazol-6-yl)ethanol side chain are not extensively detailed in the provided context, SAR studies on other indazole derivatives provide strong evidence for the importance of side-chain modifications.

For instance, research on indazole-based selective estrogen receptor degraders (SERDs) showed that replacing an ethyl group with a more rigid cyclobutyl group led to enhanced potency. nih.gov This suggests that altering the size, shape, and flexibility of the side chain can have a significant impact on activity. Further modifications, such as the introduction of a 2-azetidinone ring via a [2-(6-nitro-1H-indazol-1-yl)ethyl]amino linker, have been used to create derivatives with antimicrobial and anti-inflammatory properties. scielo.br The nature of the substituent on the phenyl ring attached to the azetidinone moiety directly influenced the level of activity, demonstrating a clear SAR. scielo.br

Studies on CCR4 antagonists have also highlighted the importance of the N1-substituent, where meta-substituted benzyl groups containing an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org These examples collectively demonstrate that modifications to side chains attached to the indazole core, whether at the N1 or C6 position, are a valid and effective strategy for optimizing the pharmacological profile of the compound.

Impact of Substitutions on the Indazole Ring System

Position and Nature of Substituents (e.g., Nitro, Halogen, Alkyl)

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are computational strategies that utilize the structural information of known active compounds to design new, more potent molecules. japsonline.com The indazole nucleus is considered a valuable pharmacophore for its ability to form key interactions, such as hydrogen bonds, with various protein targets. nih.govwhiterose.ac.uk

In silico studies, including pharmacophore modeling, have been employed to identify indazole derivatives with potential biological activity. japsonline.com For example, several asymmetric hexahydro-2H-indazoles were predicted to be active as estrogen receptor alpha (ERα) inhibitors based on pharmacophore modeling and docking methods. japsonline.com This approach was used to guide the synthesis of novel indazole analogs of curcumin, which showed significant cytotoxic activity. japsonline.com

Ligand-based approaches also involve analyzing the SAR of a series of compounds to build a model. Research on 1H-indazole derivatives as tubulin inhibitors has generated SAR and pharmacophore modeling data, revealing that electronic effects on the indazole ring are important for potency. biomedres.us Fragment-based approaches, a related technique, have also been successfully applied. One study used a fragment-led de novo design program to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. whiterose.ac.uk This computational approach allows for the rapid generation and evaluation of diverse compound libraries to fine-tune pharmacological properties. samipubco.com

Structure-Based Drug Design and Molecular Docking Studies

Structure-based drug design (SBDD) and molecular docking are powerful tools that use the three-dimensional structure of a biological target to design and optimize inhibitors. whiterose.ac.uk These methods have been extensively applied to indazole derivatives to elucidate their binding modes and guide the synthesis of more effective compounds. nih.govrsc.org

Molecular docking studies have been instrumental in understanding how indazole derivatives interact with their targets. For instance, in the development of PLK4 inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide core, docking studies showed that the indazole moiety forms crucial hydrogen bonds with hinge region residues (Glu-90 and Cys-92) of the kinase. nih.gov These computational insights guided the addition of various substituents to probe a hydrophobic cavity and enhance inhibitory activity. nih.gov

Similarly, in the design of novel indazole derivatives as potential treatments for renal cancer, molecular docking was performed against the protein structure with PDB code 6FEW. rsc.org The studies identified key interactions with residues such as ASP784, LYS655, and MET699 and helped rank the synthesized compounds based on their predicted binding affinity. rsc.org In another example, docking models were used to optimize an initial indazole fragment hit against AXL kinase, leading to a potent inhibitor. nih.gov The binding mode was later confirmed by co-crystallization, validating the computational approach. nih.gov The design of VEGFR-2 inhibitors has also benefited from docking, with studies identifying key interactions for various indazole-based scaffolds. documentsdelivered.commdpi.com

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Target Protein | PDB Code | Key Interacting Residues | Purpose of Study | Reference(s) |

|---|---|---|---|---|

| Polo-like kinase 4 (PLK4) | 4JXF | Glu-90, Cys-92 | To guide the design of N-(1H-indazol-6-yl)benzenesulfonamide inhibitors. | nih.gov |

| Renal Cancer Receptor | 6FEW | ASP784, LYS655, MET699, GLU672 | To evaluate novel indazole derivatives as anti-renal cancer agents. | rsc.org |

| DNA Gyrase | 1KZN | Not specified | To understand the binding mode of novel antimicrobial indazole derivatives. | jmchemsci.com |

| Aromatase | Not specified | Arg115, Thr310, Leu372, Met374 | To identify potential anti-breast cancer agents among new indazole derivatives. | derpharmachemica.com |

| Fibroblast growth factor receptor 1 (FGFR1) | Not specified | Ala564, Asp641, Glu531 | To optimize an indazole-based fragment hit into a potent inhibitor. | whiterose.ac.uk |

| Mer Kinase (mutant) | Not specified | Not specified | To understand key binding interactions for an indazole scaffold targeting AXL kinase. | nih.gov |

Identification of Binding Modes and Key Interactions with Target Proteins

Molecular docking and crystallography studies have been instrumental in elucidating how indazole derivatives bind to their target proteins. A recurring theme is the critical role of the indazole core in establishing key interactions within the protein's active site.

For instance, in the context of kinase inhibition, the indazole nucleus frequently acts as a hinge-binder. Molecular docking of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with Polo-like kinase 4 (PLK4) showed that the indazole core forms crucial hydrogen bonds with the hinge region amino acids, specifically Glu-90 and Cys-92. nih.gov Similarly, studies on N-substituted prolinamido indazoles as Rho kinase (ROCK) inhibitors revealed that the nitrogen and NH group of the indazole ring form two key hydrogen bonds with the backbone of Met-156 in the active site. nih.gov

Beyond kinases, the indazole moiety demonstrates versatile binding capabilities. In the development of antileishmanial agents, molecular docking of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania trypanothione reductase (TryR) highlighted a network of both hydrophobic and hydrophilic interactions that contribute to stable binding. nih.gov These findings underscore the indazole scaffold's ability to be adapted to various protein targets by modifying its substituents.

Interactive Table: Key Interactions of Indazole Derivatives with Protein Targets

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Glu-90, Cys-92 | Hydrogen Bond |

| N-Substituted Prolinamido Indazoles | ROCK I | Met-156, Ala-215, Lys-105 | Hydrogen Bond, Pi-Cation |

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Not specified | Hydrophobic & Hydrophilic |

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amines | PLK4 | Not specified | Not specified |

Conformational Analysis and Flexibility

The three-dimensional conformation and rotational flexibility of this compound derivatives are critical determinants of their binding affinity. X-ray crystallography studies on closely related (1H-indazol-1-yl)methanol derivatives provide valuable insights into the conformational preferences of the substituent attached to the indazole nitrogen.

In a study of four different (1H-indazol-1-yl)methanol derivatives, the torsion angles of the methanol substituent were determined. nih.gov For the parent compound, (1H-indazol-1-yl)methanol (2a), the (N2–N1–C–O) and (N1–C–O–H) torsion angles were found to be 75.4° and 105.5°, respectively. nih.gov For the nitro-substituted derivatives (2b, 2c, 2d), these angles showed less variability, with average values of 85.7° and 100.3°. nih.gov This suggests that substituents on the benzene ring portion of the indazole can influence the conformational posture of the side chain at the N1 position. The flexibility around the C-O bond and the bond connecting the side chain to the ring allows the molecule to adopt an optimal conformation to fit within the binding pocket of a target protein.

Computational Chemistry Approaches for SAR Prediction

Computational methods are indispensable for predicting the SAR of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for biological testing.

Quantum Chemical Calculations (e.g., DFT, B3LYP/6-311++G(d,p))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and relative stabilities of indazole derivatives. The B3LYP functional combined with the 6-311++G(d,p) basis set has proven effective in providing a sound theoretical basis for experimental observations. nih.govacs.orgresearchgate.net

For example, theoretical calculations were performed to study the reaction of 1H-indazole and its nitro derivatives with formaldehyde. nih.govacs.org These calculations correctly predicted the thermodynamic stability of the resulting isomers. Specifically, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of (1H-indazol-1-yl)methanol was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer, which aligns with the experimental finding that the 1-substituted product is predominantly formed. nih.govacs.org Such calculations are crucial for understanding reaction mechanisms and predicting the most stable tautomers and isomers, which is fundamental for interpreting SAR data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of intermolecular interactions. Several studies on indazole derivatives have employed MD simulations to validate docking results and assess the stability of the predicted binding poses.

In a study of novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, MD simulations were performed on the complex of a lead compound with the trypanothione reductase (TryR) enzyme. nih.gov The results showed that the complex remained in good equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å, indicating a stable binding interaction. nih.gov Similarly, MD simulations were used to evaluate 1H-indazole analogs as anti-inflammatory agents, confirming that the test compound was relatively stable within the active site of the COX-2 enzyme. researchgate.net These simulations, often coupled with Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations, help to affirm the binding affinity and stability of the ligand-protein complex in a simulated biological environment. nih.govresearchgate.net

Biological Activities and Therapeutic Potential of 1- 1h-indazol-6-yl Ethanol Analogs

Antimicrobial Properties

Indazole derivatives have been a focus of research for developing new antimicrobial agents due to the rise of drug-resistant pathogens. orientjchem.org

The antibacterial potential of indazole analogs has been investigated against both Gram-positive and Gram-negative bacteria.

A series of 3-aryl indazoles were synthesized and screened for their antibacterial activity against Xanthomonas campestris, Escherichia coli, and Bacillus megaterium. sciensage.info The study revealed that several of these compounds exhibited moderate in vitro antibacterial activity. sciensage.info Specifically, compounds with certain substitutions showed notable inhibitory action against the tested bacterial strains. sciensage.info

Another study on N-methyl-3-aryl indazoles demonstrated activity against various bacteria, including Bacillus megaterium and Xanthomonas campestris. orientjchem.orgsemanticscholar.org Compounds 5a, 5f, and 5i were particularly effective against Xanthomonas campestris, while compounds 5j, 5a, and 5h showed excellent activity against Bacillus megaterium. orientjchem.org The presence of electron-donating groups, such as methoxy and hydroxyl, on the phenyl ring appeared to enhance antimicrobial activity. semanticscholar.org

Furthermore, novel indazole derivatives have been designed as DNA gyrase inhibitors, showing potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The indazole core was identified as a key structural feature for this activity, with specific substitutions at the C6 and C7 positions enhancing enzymatic and antibacterial effects. nih.gov

In a different study, novel indazole bearing 1,2,3-triazolyltetrazoles were synthesized and evaluated for their antimicrobial properties. nih.gov Compounds 4b, 4c, 4d, and 4h demonstrated strong antibacterial effects against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli), with Minimum Inhibitory Concentrations (MICs) ranging from 5±0.03 to 18±0.02 μM. nih.gov

Table 1: Antibacterial Activity of Selected Indazole Analogs

| Compound/Analog | Target Bacteria | Activity/Findings | Reference(s) |

|---|---|---|---|

| 3-Aryl Indazoles | Xanthomonas campestris, Escherichia coli, Bacillus megaterium | Moderate in vitro antibacterial activity. | sciensage.info |

| N-methyl-3-aryl indazoles (5a, 5f, 5i) | Xanthomonas campestris | Potent antimicrobial activity at low MIC levels. | orientjchem.orgsemanticscholar.org |

| N-methyl-3-aryl indazoles (5j, 5a, 5h) | Bacillus megaterium | Excellent activity with significant zones of inhibition. | orientjchem.org |

| Indazole-based DNA Gyrase Inhibitors | Gram-positive bacteria (including MRSA) | Potent antibacterial activity. | nih.govresearchgate.net |

| Indazole-Triazolyltetrazoles (4b, 4c, 4d, 4h) | S. aureus, B. subtilis, E. coli | Strong antibacterial effect with low MIC values. | nih.gov |

The emergence of fungal resistance to existing treatments has spurred the development of new antifungal agents, with indazole analogs showing significant promise. scholaris.ca

A series of indazole-linked triazoles were synthesized and evaluated for their antifungal properties. biocon.re.krnih.gov The analog 12j, which has a 5-bromo substitution on the indazole ring, demonstrated significant antifungal activity against various Candida and Aspergillus species. biocon.re.krnih.gov Another compound, the C5-nitro indazole analog (11c), showed the most potent activity. biocon.re.kr

In a study of N-methyl-3-aryl indazoles, compounds 5b and 5d were effective against Candida albicans at a Minimum Inhibitory Concentration (MIC) of 75 µL. orientjchem.orgsemanticscholar.org Another study synthesized novel indazole bearing 1,2,3-triazolyltetrazoles, where compounds 4a and 4h exhibited potent antifungal activity against Aspergillus flavus and Microsporum gypseum, with MIC values comparable to the standard drug Itraconazole. nih.gov

Furthermore, 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) have shown in vitro growth inhibition against Candida albicans and Candida glabrata. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Indazole Analogs

| Compound/Analog | Target Fungi | Activity/Findings | Reference(s) |

|---|---|---|---|

| Indazole-linked triazole (12j) | Candida spp., Aspergillus spp. | Significant antifungal activity. | biocon.re.krnih.gov |

| C5-nitro indazole analog (11c) | Fungal cultures | Most potent activity in its series. | biocon.re.kr |

| N-methyl-3-aryl indazoles (5b, 5d) | Candida albicans | Effective at an MIC of 75 µL. | orientjchem.orgsemanticscholar.org |

| Indazole-Triazolyltetrazoles (4a, 4h) | Aspergillus flavus, Microsporum gypseum | Potent activity with MICs of 10±0.02 and 11±0.01 μM. | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives (18, 23) | Candida albicans, Candida glabrata | In vitro growth inhibition. | nih.govresearchgate.net |

The global health threat of tuberculosis (TB), especially with the rise of drug-resistant strains, has made the discovery of new antitubercular agents a priority. nih.govnih.govacs.org Indazole derivatives have emerged as a promising class of compounds in this area. pnrjournal.compnrjournal.com

Research has led to the identification of tetrahydroindazole-based compounds as potent inhibitors of Mycobacterium tuberculosis (MTB). nih.govacs.org Specifically, compounds 6a, 6m, and 6q showed activity in the low micromolar range against the replicating form of MTB, with Minimum Inhibitory Concentrations (MICs) of 1.7, 1.9, and 1.9 μM, respectively, and demonstrated no toxicity to Vero cells. nih.govacs.org

In another study, novel indazole derivatives were developed as inhibitors against glutamate racemase, a key target in M. tuberculosis. nih.gov Compounds 11 and 22 from this series were identified as the most promising inhibitors, showing activity against both replicating and non-replicating bacteria. nih.gov These findings suggest that with further optimization, indazole derivatives could lead to better treatments for tuberculosis. nih.gov

Antifungal Activity

Anticancer and Antitumor Activities

The indazole core is present in several FDA-approved anticancer drugs, highlighting its importance as a scaffold for developing novel cancer therapies. researchgate.netrsc.orgresearchgate.net Structurally diverse indazole analogs have been extensively studied for their anticancer properties. researchgate.netresearchgate.net

Analogs of 1-(1H-Indazol-6-yl)ethanol have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines.

A series of novel polysubstituted indazoles showed interesting antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.govresearchgate.net Further testing confirmed their activity against additional cell lines, including IMR32, MDA-MB-231, and T47D. nih.gov

In another study, a series of indazole-based diarylureas were synthesized and showed superior or similar activity to the reference drug sorafenib against several cancer cell lines, including H460, A549, and HT-29. nih.gov Compound 5i, featuring trifluoromethyl substituents, exhibited the most potent anticancer activity. nih.gov

Curcumin-indazole analogs have also been developed, with compound 3b showing the highest cytotoxic activity, particularly against colorectal carcinoma (WiDr) cells with an IC₅₀ of 27.20 µM. japsonline.comjapsonline.com

Furthermore, a series of indazole derivatives were evaluated, and compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org Treatment with 2f was shown to inhibit cell proliferation and colony formation in the 4T1 breast cancer cell line. rsc.orgrsc.org

Table 3: Antiproliferative Activity of Selected Indazole Analogs

| Compound/Analog Series | Cancer Cell Lines | Activity/Findings (IC₅₀ values) | Reference(s) |

|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung), IMR32, MDA-MB-231, T47D | 0.64 to 17 µM | nih.govresearchgate.net |

| Indazole based diarylureas (e.g., 5i) | H460, A549, HT-29, HepG2, MDA-MB-231 | Superior or similar activity to sorafenib. | nih.gov |

| Curcumin indazole analog (3b) | WiDr (colorectal) | 27.20 µM | japsonline.comjapsonline.com |

| Indazole derivative (2f) | 4T1 (breast), HepG2 (liver), MCF-7 (breast) | 0.23–1.15 μM | rsc.orgrsc.org |

| 1H-indazole-6-amine derivative (9f) | HCT116 (colorectal) | 14.3±4.4 µM | researchgate.net |

| Indazole derivative (12b) | A2780S (ovarian), A2780/T (paclitaxel-resistant) | 6.2 nM, 9.7 nM | acs.org |

In addition to inhibiting proliferation, many indazole analogs exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.

Selected polysubstituted indazoles were found to trigger significant apoptosis and cause cell cycle arrest in the S or G2/M phase. nih.govresearchgate.net For instance, one compound, 7d, led to a substantial increase of cells in the G2/M phase. nih.gov

The indazole derivative 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgrsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.orgresearchgate.net The compound also decreased the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. rsc.org

Another study on a novel series of indazole derivatives found that compounds 6f, 6n, and 6s induced apoptosis through the overexpression of cytochrome C, activating the intrinsic apoptotic pathway. researchgate.net Similarly, a study of 1H-indazole-3-amine derivatives identified compound 6o as an apoptosis inducer, possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway in a concentration-dependent manner. researchgate.net The introduction of a nitrogen atom into an indole core to form an indazole has been noted to increase the molecule's ability to inhibit cancer cell proliferation and induce apoptosis. jpp.krakow.pl

Novel indazole-based compounds have also been identified as TRAIL sensitizers, enhancing TRAIL-induced apoptosis in hepatocellular carcinoma (HCC) cells, which are often resistant to this cell death ligand. oncotarget.com

Table 4: Pro-Apoptotic Activity of Selected Indazole Analogs

| Compound/Analog | Cancer Cell Line | Mechanism of Apoptosis Induction | Reference(s) |

|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | Triggering apoptosis, cell cycle arrest at S or G2/M phase. | nih.govresearchgate.net |

| Indazole derivative (2f) | 4T1 (breast) | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, decreased mitochondrial membrane potential. | rsc.orgrsc.org |

| Indazole derivatives (6f, 6n, 6s) | Not specified | Cytochrome C overexpression, activation of intrinsic apoptotic pathway. | researchgate.net |

| 1H-indazole-3-amine derivative (6o) | K562 (leukemia) | Inhibition of Bcl-2 family members and p53/MDM2 pathway. | researchgate.net |

| Indazole-based TRAIL sensitizers | Hepatocellular Carcinoma (HCC) | Enhancement of TRAIL-induced apoptosis. | oncotarget.com |

Targeting Specific Kinases (e.g., Syk, FGFR)

Indazole-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. google.comchim.it

Spleen Tyrosine Kinase (Syk) , a non-receptor tyrosine kinase, is pivotal in the signaling pathways of immune receptors on hematopoietic cells like B-cells and mast cells. googleapis.com Its inhibition is a therapeutic strategy for allergic and autoimmune disorders. googleapis.comgoogle.com Analogs such as 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine have been investigated as Syk inhibitors. google.comnih.gov The inhibition of Syk can disrupt B-cell activation and mast cell degranulation, processes central to the pathology of diseases like rheumatoid arthritis, lupus, and asthma. googleapis.comgoogle.com For instance, the Syk inhibitor Entospletinib has demonstrated the ability to prevent dermal-epidermal separation in an ex vivo model of bullous pemphigoid. nih.gov Sovleplenib (HMPL-523), another selective Syk inhibitor, has shown anti-tumor activity in preclinical models of B-cell malignancies. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. researchgate.net Several indazole derivatives have been developed as FGFR inhibitors. researchgate.netmdpi.com For example, LY2874455, a pan-FGFR inhibitor with an indazole structure, has shown selective inhibition of FGFR1-4 and has been evaluated in clinical trials for advanced cancers. researchgate.netnih.govnih.gov Researchers have designed and synthesized series of 1H-indazol-3-amine and 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors. researchgate.netmdpi.com One such compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, emerged as a highly potent FGFR1 inhibitor with an IC50 value of approximately 30.2 nM. mdpi.com

Table 1: Indazole Analogs as Kinase Inhibitors

| Compound/Analog Class | Target Kinase | Biological Effect | Reference |

|---|---|---|---|

| 6-(1H-indazol-6-yl)-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine | Syk | Inhibition of mast cell degranulation, potential for treating allergic and autoimmune diseases. | google.comnih.gov |

| Entospletinib | Syk | Abolishes dermal-epidermal separation in ex vivo bullous pemphigoid model. | nih.gov |

| Sovleplenib (HMPL-523) | Syk | Anti-tumor activity in B-cell malignancies. | nih.gov |

| LY2874455 | Pan-FGFR (FGFR1-4) | Selective inhibition of FGFRs, potential anticancer agent. | researchgate.netnih.govnih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | Potent enzymatic inhibition (IC50 ~30.2 nM). | mdpi.com |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | Potent inhibition of PLK4, with compound K22 showing an IC50 of 0.1 nM. | nih.gov |

Anti-inflammatory and Analgesic Activities

Indazole derivatives have been recognized for their significant anti-inflammatory and analgesic properties. nih.govresearchgate.netresearchgate.net These effects are often mediated through the inhibition of key enzymes and pathways involved in the inflammatory cascade.

The cyclooxygenase (COX) enzymes, particularly COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) as they are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. rsc.orgacs.org Studies have shown that various indazole derivatives exhibit inhibitory activity against COX enzymes. nih.govresearchgate.net For instance, in one study, indazole, 5-aminoindazole, and 6-nitroindazole demonstrated a concentration-dependent inhibition of COX-2, with 5-aminoindazole being the most potent among the tested compounds. nih.gov The IC50 values for COX-2 inhibition were found to be 23.42 µM for indazole, 12.32 µM for 5-aminoindazole, and 19.22 µM for 6-nitroindazole. nih.gov Computational studies have also supported the potential of 1H-indazole analogs as COX-2 inhibitors. researchgate.net

Table 2: COX-2 Inhibitory Activity of Indazole Derivatives

| Compound | IC50 (µM) for COX-2 Inhibition | Reference |

|---|---|---|

| Indazole | 23.42 | nih.gov |

| 5-Aminoindazole | 12.32 | nih.gov |

| 6-Nitroindazole | 19.22 | nih.gov |

| Celecoxib (Standard) | 5.10 | nih.gov |

Nitric oxide (NO) is a signaling molecule produced by nitric oxide synthase (NOS) enzymes, which exist in three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.govacs.org While NO plays various physiological roles, its overproduction by iNOS is associated with inflammation. rsc.orgacs.org Certain nitro-1H-indazoles have been identified as potent inhibitors of NOS isoforms. nih.gov Specifically, 7-nitro-1H-indazoles have shown inhibitory properties. nih.govresearchgate.net Fluorinated indazoles have also been investigated as selective NOS inhibitors, with some compounds showing preferential inhibition of iNOS. researchgate.net For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% with minimal effect on nNOS. researchgate.net This selectivity is a desirable characteristic for developing anti-inflammatory agents with fewer side effects. researchgate.net

Cyclooxygenase (COX) Inhibitory Activities

Antiprotozoal and Antileishmanial Activities

The indazole scaffold has also been explored for its potential against parasitic protozoa, particularly Leishmania species. nih.govnih.gov A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov Several derivatives showed moderate to strong activity, particularly against L. infantum. nih.gov Molecular docking studies suggested that these compounds may exert their effect by targeting the Leishmania infantum trypanothione reductase (TryR) enzyme. nih.gov

Central Nervous System (CNS) Activity and Neuropharmacology

Indazole derivatives have shown the ability to interact with targets within the central nervous system, indicating potential for neuropharmacological applications. acs.orgnanobioletters.com

Rho kinase (ROCK) is a serine/threonine kinase that plays a significant role in regulating smooth muscle contraction and is a therapeutic target for cardiovascular diseases like hypertension. nih.govtandfonline.comresearchgate.net Inhibition of the Rho/ROCK pathway can lead to vasorelaxation. google.comnih.gov Several N-substituted prolinamido indazoles have been developed as potent ROCK inhibitors with vasorelaxant activity. nih.gov For example, optimization of a lead compound, DL0805 (a 5-nitro-1H-indazole-3-carbonitrile), led to the discovery of analogs with significantly improved ROCK I inhibitory activity. nih.gov Specifically, compounds 4a and 4b in the study demonstrated IC50 values of 0.27 µM and 0.17 µM, respectively, against ROCK I. nih.gov The vasorelaxant properties of these inhibitors make them promising candidates for the treatment of hypertension. nih.gov Dihydropyrimidine-2-thione derivatives containing a 1H-indazol-6-yl group have also shown vasorelaxant activity. nih.gov

Table 3: ROCK I Inhibitory Activity of N-substituted Prolinamido Indazoles

| Compound | ROCK I IC50 (µM) | Reference |

|---|---|---|

| DL0805 | 6.7 | nih.gov |

| 4a | 0.27 | nih.gov |

| 4b | 0.17 | nih.gov |

Phosphodiesterase (PDE) Inhibition (e.g., PDE9)

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction. nih.gov PDE9, in particular, has the highest affinity for cGMP and is considered a therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and sickle cell disease. nih.govepo.org The development of PDE9 inhibitors has therefore become an area of significant research interest. nih.gov

Analogs featuring the indazole or the bioisosteric pyrazole scaffold have been identified as potent PDE9 inhibitors. Research has led to the design of pyrazolopyrimidinone derivatives that effectively inhibit PDE9. researchgate.net For instance, computational and in vitro studies have identified nature-inspired inhibitors with an isoflavone scaffold that show nanomolar inhibitory activity on PDE9. unifi.it One such inhibitor, PF-04447943, demonstrated neuroprotective effects by reducing neuronal damage in organotypic hippocampal slices. unifi.it Another compound, BI 409306, showed promise in preclinical studies by increasing cGMP levels in the brain and improving memory performance in rodents, although it did not show efficacy in a phase II clinical trial for Alzheimer's disease. researchgate.net

The exploration of indazole-containing compounds has yielded several potent inhibitors. The strategic combination of a PDE9 inhibitor with an antioxidant like melatonin has led to the creation of new pyrazolopyrimidinone derivatives with dual functions. researchgate.net

Table 1: Examples of PDE9 Inhibitors with Indazole or Related Scaffolds This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Scaffold Type | Reported Activity/Potency (IC50) | Therapeutic Target |

|---|---|---|---|

| BI 409306 | Pyrazole | 65 nM (human), 168 nM (rat) researchgate.net | Alzheimer's Disease researchgate.net |

| PF-04447943 | Indazole-like | Nanomolar range unifi.it | Neurodegeneration unifi.it |

| DB987 | Isoflavone | Nanomolar range unifi.it | Neurodegeneration unifi.it |

Other Biological Activities

Beyond PDE inhibition, analogs of this compound exhibit a broad spectrum of other biological activities, highlighting the therapeutic potential of the indazole core structure. researchgate.netnih.gov

The indazole framework is a key feature in several compounds investigated for their antihypertensive effects. researchgate.netnih.gov These derivatives are often explored for their ability to act as antagonists of the angiotensin II (Ang II) receptors, a key mechanism in blood pressure regulation. ekb.eg For example, a study on substituted benzindazole derivatives identified compounds with significant antihypertensive activity in an acute renal hypertension model. ekb.eg One particular compound, designated TG 3, demonstrated a reduction in mean arterial blood pressure comparable to the established drug Telmisartan. ekb.eg The search for novel antihypertensive agents has also led to the discovery of N-substituted prolinamido indazoles as potent inhibitors of Rho kinase (ROCK), a protein involved in smooth muscle contraction. nih.gov

Table 2: Antihypertensive Activity of Selected Benzindazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Systolic Blood Pressure (mm/Hg) | Diastolic Blood Pressure (mm/Hg) | Reference |

|---|---|---|---|

| TG 1 | 147.2 | 119.7 | ekb.eg |

| TG 2 | 168.2 | 124.7 | ekb.eg |

| TG 3 | 126.3 | 88.83 | ekb.eg |

| Disease Control | 167.2 | 122.3 | ekb.eg |

Indazole derivatives have emerged as a class of compounds with significant potential as HIV protease inhibitors. nih.govtaylorandfrancis.comresearchgate.net The HIV protease is a critical enzyme for viral replication, making it a prime target for antiviral drugs. rcsb.orgmdpi.com Research has focused on designing indazole-based compounds, such as unsymmetrical cyclic ureas, that can effectively bind to the protease. nih.gov The indazole group in these molecules often serves as a P2/P2' substituent, which has been shown to impart high enzyme inhibitory potency and antiviral activity. acs.org

Quantitative structure-activity relationship (QSAR) studies on 3-aminoindazole cyclic urea HIV-1 protease inhibitors have provided insights into their mechanism of action, revealing that antiviral potency tends to increase with the hydrophobicity and size of the molecule. nih.gov A novel tetrahydroindazolylbenzamide derivative was found to inhibit HIV proliferation with low cytotoxicity, profiling it as a late reverse transcription inhibitor. acs.org This compound, referred to as compound 6 in the study, had a half-maximal effective concentration (EC50) of 2.77 μM. acs.org

A number of indazole analogs have been synthesized and evaluated for their antioxidant properties. researchgate.netnih.gov These compounds are investigated for their ability to scavenge free radicals, which are implicated in numerous diseases. core.ac.uk The antioxidant capacity of these derivatives is often assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netcore.ac.uk

Studies have shown that various synthesized indazole derivatives exhibit notable DPPH radical scavenging activity and reducing power. researchgate.net For example, one study found that a series of new indazole derivatives demonstrated significant antioxidant capacity compared to standard substances. researchgate.net Another investigation into indazole and its derivatives, including 5-aminoindazole and 6-nitroindazole, showed concentration-dependent inhibition of lipid peroxidation and DPPH activity. nih.gov Specifically, 6-nitroindazole exhibited a high degree of inhibition (72.60%) of DPPH activity at a concentration of 200μg/ml. nih.gov The antioxidant potential is a recurring theme in the study of indazoles, with some compounds being designed to combine PDE9 inhibition with antioxidant effects for potential use in neurodegenerative diseases. researchgate.netnih.gov

Table 3: Antioxidant Activity of Selected Indazole Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Indazole | DPPH | 200 μg/ml | 57.21 | nih.gov |

| 5-Aminoindazole | DPPH | 200 μg/ml | 51.21 | nih.gov |

| 6-Nitroindazole | DPPH | 200 μg/ml | 72.60 | nih.gov |

| Indazole | Lipid Peroxidation | 200 μg/ml | 64.42 | nih.gov |

| 5-Aminoindazole | Lipid Peroxidation | 200 μg/ml | 81.25 | nih.gov |

| 6-Nitroindazole | Lipid Peroxidation | 200 μg/ml | 78.75 | nih.gov |

Certain indazole carboxylic acids have been identified as potent antispermatogenic agents, presenting a potential avenue for the development of non-hormonal male contraceptives. oup.comethernet.edu.et These compounds act by disrupting the junctions between Sertoli cells and germ cells in the testes, which leads to the premature release of immature germ cells (spermatids) from the seminiferous epithelium and subsequent infertility. nih.govacs.org

Lonidamine, a derivative of 1H-indazole-3-carboxylic acid, was one of the first compounds in this class to be studied for its antispermatogenic effects. nih.gov While effective, its use has been limited by side effects. oup.com This led to the development of analogs like gamendazole, which showed increased antispermatogenic potency. oup.com A single oral dose of gamendazole was sufficient to induce infertility in male rats, with fertility returning after a period, suggesting reversibility. oup.com Another analog, tolnidamine, has also been shown to have marked antispermatogenic activity, with studies indicating that Sertoli cells are a primary target. nih.gov Research continues to explore new analogs, such as BHD (4-(1-(2,4-dichlorobenzyl)-1H-indazol-3-yl)benzohydrazide), which has shown a reversible contraceptive effect in male mice. acs.org

Future Directions and Research Perspectives

Design and Synthesis of Novel, More Potent Derivatives

The future of drug development for indazole-based compounds hinges on the rational design and efficient synthesis of new analogs with improved efficacy and specificity. Medicinal chemists are employing a variety of strategies to create next-generation derivatives. longdom.org These approaches often begin with the core 1-(1H-Indazol-6-yl)ethanol structure and introduce targeted modifications.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically altering substituents on the indazole ring and the ethanol side chain, researchers can identify which chemical groups are crucial for biological activity. For instance, studies on related indazole derivatives have shown that specific substitutions, such as nitro or ethoxy groups, can significantly enhance anticancer potency. longdom.org

Fragment-Based and Bioisosteric Approaches: Fragment-based virtual screening can identify small molecular fragments that bind to a biological target. nih.gov These fragments can then be grown or linked to the indazole core. Bioisosterism, the replacement of one part of a molecule with a chemical group that has similar physical or chemical properties, is also used to optimize pharmacokinetic profiles and reduce off-target effects. nih.gov

Molecular Hybridization: This strategy involves combining the indazole scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or multi-targeted effects.

Synthetic chemists are focused on developing efficient and versatile reaction pathways to access these novel compounds. hilarispublisher.com Techniques like microwave-assisted synthesis and multi-component reactions are being utilized to accelerate the discovery process. tandfonline.com The goal is to build libraries of diverse indazole derivatives for comprehensive biological screening. longdom.orgnih.gov

| Design Strategy | Description | Representative Application |

| Structure-Based Design | Utilizes the 3D structure of the biological target to design molecules that fit precisely into the binding site. | Development of selective Aurora kinase inhibitors based on the indazole scaffold. nih.gov |

| Fragment-Based Screening | Identifies low-molecular-weight fragments that bind to the target, which are then optimized into more potent leads. | Design of novel HDAC inhibitors incorporating an indazole scaffold. nih.gov |

| Molecular Hybridization | Combines two or more pharmacophores to create a single molecule with multiple pharmacological activities. | Synthesis of indazole-pyrimidine hybrids as potent anticancer agents. |

Advanced Computational Modeling for Target Identification and Validation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict how a molecule like this compound or its derivatives will interact with biological targets before they are synthesized. frontiersin.org These in silico methods save considerable time and resources.

Future computational efforts will likely focus on:

Molecular Docking and Dynamics: These simulations predict the preferred binding orientation of a ligand to its target and assess the stability of the resulting complex. longdom.orgnih.gov For example, docking studies have helped elucidate how indazole derivatives interact with the active sites of enzymes like HDAC1 and Aurora kinases. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgfrontiersin.org 2D and 3D-QSAR models for indazole derivatives have demonstrated robust predictive accuracy, guiding the design of more potent kinase inhibitors. longdom.org

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are used to computationally estimate the pharmacokinetic and safety profiles of new compounds. longdom.orgresearchgate.net This helps prioritize candidates with favorable drug-like properties for synthesis and further testing.

These computational approaches provide a deep, molecular-level understanding that is crucial for validating new biological targets and optimizing lead compounds for improved efficacy and selectivity. longdom.orgnih.gov

| Computational Method | Purpose | Example in Indazole Research |

| Molecular Docking | Predicts ligand-protein binding modes and affinities. | Understanding isoform selectivity of indazole derivatives for Aurora kinases. nih.gov |

| QSAR | Correlates chemical structure with biological activity to guide design. | Developing predictive models for the anticancer activity of indazole derivatives. longdom.org |

| Molecular Dynamics | Simulates the movement of atoms over time to assess complex stability. | Validating the stability of indazole-based inhibitors in the binding pocket of TTK. longdom.org |

| ADMET Profiling | Predicts pharmacokinetic and toxicity properties. | Confirming favorable drug-like attributes of newly synthesized indazole compounds. longdom.orgresearchgate.net |

Comprehensive Preclinical Evaluation

Once promising derivatives are designed and synthesized, they must undergo rigorous preclinical evaluation to determine their therapeutic potential. researchgate.net This multi-stage process assesses a compound's activity, mechanism of action, and safety profile before it can be considered for human trials.

The preclinical pipeline for this compound analogs would involve:

In Vitro Enzymatic and Cellular Assays: Initial screening is performed using isolated enzymes (e.g., kinases, HDACs) to measure direct inhibitory activity (IC50 values). nih.govtandfonline.com Subsequently, compounds are tested on various human cancer cell lines to assess their anti-proliferative effects (GI50 values). nih.govresearchgate.net

Mechanism of Action Studies: Cell-based assays are used to understand how the compounds work. This includes analyzing effects on the cell cycle (e.g., G2/M arrest), induction of apoptosis (programmed cell death), and inhibition of specific signaling pathways. nih.govresearchgate.net

In Vivo Animal Models: The most promising compounds are advanced to animal models of disease, such as rodent xenograft models of cancer. tandfonline.comresearchgate.net These studies evaluate the compound's ability to suppress tumor growth in a living organism.

For example, preclinical studies on an N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) identified it as a potent PLK4 inhibitor with an IC50 of 0.1 nM, demonstrated anti-proliferative efficacy in breast cancer cells, and showed an acceptable half-life in pharmacokinetic studies. rsc.org

Exploration of New Therapeutic Applications